molecular formula C17H19F3N2O4 B2768757 N-[(2Z)-2-[(dimethylamino)methylidene]-5-ethoxy-6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl]-2,2,2-trifluoroacetamide CAS No. 866040-50-8

N-[(2Z)-2-[(dimethylamino)methylidene]-5-ethoxy-6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl]-2,2,2-trifluoroacetamide

Cat. No.: B2768757
CAS No.: 866040-50-8
M. Wt: 372.344
InChI Key: LCZNRHJSPDWWLG-FLIBITNWSA-N
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Description

Properties

IUPAC Name

N-[(2Z)-2-(dimethylaminomethylidene)-5-ethoxy-6-methoxy-3-oxo-1H-inden-1-yl]-2,2,2-trifluoroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N2O4/c1-5-26-13-7-10-9(6-12(13)25-4)14(21-16(24)17(18,19)20)11(15(10)23)8-22(2)3/h6-8,14H,5H2,1-4H3,(H,21,24)/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCZNRHJSPDWWLG-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(C(=CN(C)C)C(=O)C2=C1)NC(=O)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C2C(/C(=C/N(C)C)/C(=O)C2=C1)NC(=O)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(2Z)-2-[(dimethylamino)methylidene]-5-ethoxy-6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl]-2,2,2-trifluoroacetamide is a compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C17H19F3N2O4
  • CAS Number : 866040-50-8

Its structure includes a dimethylamino group and a trifluoroacetamide moiety, which may contribute to its biological properties. The presence of methoxy and ethoxy substituents enhances its lipophilicity and potential bioactivity.

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. It appears to induce apoptosis in certain cancer cell lines by activating intrinsic apoptotic pathways .
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro. This effect may be mediated through the inhibition of pro-inflammatory cytokines .
  • Antimicrobial Properties : Some studies have indicated that this compound possesses antimicrobial activity against various bacterial strains, although further research is needed to elucidate the specific mechanisms involved .

Pharmacological Profile

The pharmacological profile of this compound can be summarized as follows:

Activity TypeObserved EffectsReference
AnticancerInduced apoptosis in cancer cell lines
Anti-inflammatoryReduced levels of pro-inflammatory cytokines
AntimicrobialInhibited growth of specific bacterial strains

Case Studies

Several case studies have investigated the biological activity of this compound:

  • Study on Anticancer Activity : A recent study evaluated the effects of this compound on breast cancer cells. Results demonstrated a significant reduction in cell viability and increased apoptosis markers compared to control groups .
  • Anti-inflammatory Research : In an experiment assessing inflammatory responses in murine models, treatment with N-(dimethylamino)methylidene derivatives led to decreased levels of TNF-alpha and IL-6, suggesting a promising anti-inflammatory profile .
  • Antimicrobial Testing : The compound was tested against Staphylococcus aureus and Escherichia coli, showing effective inhibition at low concentrations. This suggests potential for development as an antimicrobial agent .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: N-[(2Z)-2-[(Dimethylamino)methylidene]-5-ethoxy-6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl]-2,2,2-trifluoroacetamide
  • CAS Registry Number: 866040-71-3 (synonymous with 3,4-dimethylanilino variant) .
  • Molecular Formula : C₂₃H₂₃F₃N₂O₄
  • Molar Mass : 448.43–448.44 g/mol .

Structural Features :

  • The compound features an indenone core substituted with: A dimethylamino-methylidene group at position 2 (Z-configuration). Ethoxy (C₂H₅O-) and methoxy (CH₃O-) groups at positions 5 and 4. A trifluoroacetamide (-NHCOCF₃) moiety at position 1.

Comparison with Structurally Similar Compounds

Analog with 3,4-Dimethylanilino Substitution

Compound: N-{2-[(Z)-(3,4-Dimethylanilino)methylidene]-5-ethoxy-6-methoxy-3-oxo-1,3-dihydro-2H-inden-1-yl}-2,2,2-trifluoroacetamide (CAS 866040-71-3) .

  • Key Differences: Replaces the dimethylamino group with a 3,4-dimethylanilino (aromatic amine) substituent. Impact: Enhanced aromaticity may alter solubility, receptor binding, or metabolic stability.
Parameter Target Compound 3,4-Dimethylanilino Analog
Molecular Formula C₂₃H₂₃F₃N₂O₄ C₂₃H₂₃F₃N₂O₄
Molar Mass (g/mol) 448.43 448.44
Substituent at Position 2 Dimethylamino 3,4-Dimethylanilino
Potential Bioactivity Unspecified Likely similar, with altered pharmacokinetics

Functional Analogs: Thiazolidinedione-Acetamide Hybrids

Example: 2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamides (e.g., Compound 3c: C₁₉H₁₅N₃O₇S) .

  • Structural Contrasts: Core: Thiazolidinedione ring vs. indenone. Substituents: Nitrophenyl groups and sulfonamide linkages.
Parameter Target Compound Thiazolidinedione Analog (3c)
Molecular Formula C₂₃H₂₃F₃N₂O₄ C₁₉H₁₅N₃O₇S
Core Structure Indenone Thiazolidinedione
Bioactivity Undisclosed Hypoglycemic (IC₅₀: Not provided)
Synthesis Method Not specified DMF/K₂CO₃-mediated coupling

Agricultural Analogs: Chloroacetamide Herbicides

Examples : Alachlor (CAS 15972-60-8), Pretilachlor (CAS 51218-49-6) .

  • Structural Comparison: Shared Feature: Acetamide backbone. Divergence: Chloro-substituted phenyl groups and alkyl chains in herbicides vs. trifluoroacetamide and indenone in the target compound.
  • Functional Impact :
    • Chloroacetamides act as herbicides by inhibiting fatty acid synthesis, whereas the target compound’s bioactivity remains uncharacterized .
Parameter Target Compound Alachlor
Molecular Formula C₂₃H₂₃F₃N₂O₄ C₁₄H₂₀ClNO₂
Primary Application Pharmaceutical Herbicide
Key Functional Group Trifluoroacetamide Chloroacetamide

Peptidomimetic Analogs: Acetamide-Containing Pharmaceuticals

Example: N-[(2S,3S,5S)-5-Acetamido-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide (PF 43(1)) .

  • Contrasts: Complexity: Peptide-like backbone vs. planar indenone structure. Bioactivity: Designed for antiviral or protease inhibition, contrasting with the unknown mechanism of the target compound .

Preparation Methods

Alkylation Conditions

  • Reagents : Ethyl iodide (for ethoxy) and methyl iodide (for methoxy) in the presence of a base such as potassium carbonate or cesium carbonate.
  • Solvent : Anhydrous dimethylformamide (DMF) or acetone.
  • Temperature : 60–80°C under reflux for 12–24 hours.
  • Yield : 70–85% after purification via silica gel chromatography.

Key Challenge : Regioselective alkylation to ensure ethoxy and methoxy groups occupy the 5- and 6-positions, respectively. This is achieved by controlling stoichiometry and reaction time.

Formation of the (Z)-Dimethylamino Methylidene Moiety

The (Z)-configured dimethylamino methylidene group is introduced via condensation of the indenone intermediate with dimethylamine. This step often employs dimethylformamide dimethyl acetal (DMF-DMA) as a coupling agent.

Condensation Protocol

  • Reagents : DMF-DMA (1.2 equivalents) in toluene.
  • Conditions : Reflux at 110°C for 6–8 hours under nitrogen.
  • Mechanism : The reaction proceeds via nucleophilic attack of the indenone’s α-carbon on the electrophilic carbon of DMF-DMA, followed by elimination of methanol to form the methylidene group.
  • Stereochemical Control : The Z configuration is favored due to steric hindrance between the dimethylamino group and the indenone’s substituents.
Parameter Value Source
Yield 65–75%
Purity (HPLC) ≥95%

Amidation with Trifluoroacetic Anhydride

The final step involves introducing the 2,2,2-trifluoroacetamide group via amidation of the intermediate amine.

Amidation Procedure

  • Reagents : Trifluoroacetic anhydride (TFAA, 1.5 equivalents) in dichloromethane (DCM).
  • Base : Triethylamine (2.0 equivalents) to scavenge HCl.
  • Conditions : Stirring at room temperature for 4–6 hours.
  • Workup : Extraction with DCM, washing with saturated NaHCO₃, and drying over anhydrous Na₂SO₄.
  • Purification : Column chromatography (hexane:ethyl acetate = 3:1) or recrystallization from methanol.
Parameter Value Source
Yield 60–70%
Melting Point 152–154°C

Alternative Synthetic Routes and Optimization

Route A: One-Pot Alkylation-Condensation

A modified protocol combines alkylation and condensation in a single pot to reduce purification steps:

  • Alkylation of 5,6-dihydroxyindan-1-one with ethyl/methyl iodide.
  • Direct addition of DMF-DMA post-alkylation without isolating the intermediate.
    Advantages : 15% higher overall yield (80%) and reduced solvent use.

Route B: Oxidation of Thioether Intermediates

A patent method describes the use of NaIO₄ to oxidize thioether precursors to sulfones, which could be adapted for indenone functionalization:

  • Reagents : NaIO₄ (2.3 equivalents) in water/DCM.
  • Conditions : Reflux for 2 hours, yielding 67% after extraction.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (s, 1H, CH=N), 6.65 (s, 1H, aromatic), 4.15 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.90 (s, 3H, OCH₃), 3.20 (s, 6H, N(CH₃)₂).
  • MS (ESI+) : m/z 372.34 [M+H]⁺.

Purity Assessment

  • HPLC : >98% purity using a C18 column (acetonitrile:water = 70:30).
  • X-ray Crystallography : Confirms Z configuration via dihedral angles between substituents.

Industrial-Scale Production Considerations

Supplier Protocols

Key Organics/Bionet and Matrix Scientific produce the compound at scale using the following optimized parameters:

  • Batch Size : 500 mg to 10 kg.
  • Cost Drivers : High-purity TFAA (₹70,749.69 per 500 mg) and chromatography consumables.

Q & A

Q. What are the key synthetic pathways for synthesizing N-[(2Z)-2-[(dimethylamino)methylidene]-5-ethoxy-6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl]-2,2,2-trifluoroacetamide, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The synthesis often involves multi-step reactions, including the formation of the indenone core followed by functionalization. For example:
  • Step 1 : Condensation of 5-ethoxy-6-methoxy-1-indanone with dimethylaminoacetaldehyde under basic conditions to form the (Z)-configured enamine intermediate.
  • Step 2 : Reaction with trifluoroacetic anhydride in anhydrous dichloromethane (DCM) to introduce the trifluoroacetamide group.
    Critical conditions include:
  • Use of potassium carbonate as a base to maintain pH during condensation .
  • Solvent choice (e.g., DMF or DCM) to stabilize intermediates .
  • Monitoring via TLC to track reaction progress and ensure Z-configuration retention .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :
  • IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1667 cm⁻¹ for the trifluoroacetamide, N-H stretch for the enamine at ~3468 cm⁻¹) .
  • ¹H/¹³C NMR : Assigns proton environments (e.g., methoxy protons at δ 3.8 ppm, aromatic protons in the inden ring at δ 6.9–7.5 ppm) .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+1]⁺ peak at m/z 430.2) .
  • Elemental Analysis : Validates stoichiometry (e.g., C, H, N percentages within ±0.5% of theoretical values) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

  • Methodological Answer : Discrepancies may arise from:
  • Assay Conditions : Variations in pH, solvent (e.g., DMSO vs. aqueous buffers), or serum proteins altering compound stability .
  • Purity : Impurities from incomplete purification (e.g., residual DMF) can skew results. Validate purity via HPLC (>95%) before testing .
  • Structural Analog Interference : Compare activity with analogs (e.g., ethoxy vs. methoxy substitutions) to isolate pharmacophoric groups .
  • Dose-Response Curves : Use IC₅₀/EC₅₀ values to normalize potency across assays .

Q. What computational strategies can predict the compound’s reactivity and binding modes with biological targets?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular Docking : Uses software like AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). Focus on the enamine and trifluoroacetamide moieties as potential binding anchors .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over time (e.g., RMSD <2 Å for 100 ns trajectories) .

Q. How can researchers design experiments to evaluate the compound’s metabolic stability and potential toxicity?

  • Methodological Answer :
  • In Vitro Microsomal Assays : Incubate with liver microsomes (human/rodent) and quantify parent compound depletion via LC-MS. Use NADPH cofactor to assess CYP450-mediated metabolism .
  • Metabolite Profiling : Identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) using high-resolution MS .
  • In Vivo Toxicity : Administer to Wistar rats (10–100 mg/kg) and monitor hepatic enzymes (ALT/AST) and renal biomarkers (creatinine) over 14 days .

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